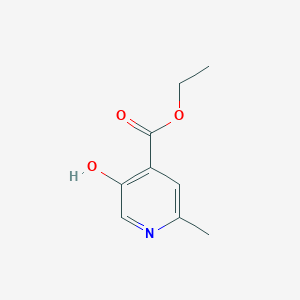
Ethyl 5-hydroxy-2-methylisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-hydroxy-2-methylisonicotinate is a chemical compound with the molecular formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . It is a derivative of isonicotinic acid and features a hydroxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-hydroxy-2-methylisonicotinate can be synthesized through various methods. One common approach involves the esterification of 5-hydroxy-2-methylisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product .
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure maximum efficiency and yield. The product is then purified through techniques such as recrystallization or distillation to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-methylisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 5-oxo-2-methylisonicotinate.
Reduction: Ethyl 5-hydroxy-2-methylisonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxy-2-methylisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-2-methylisonicotinate involves its interaction with specific molecular targets and pathways. The hydroxy group at the 5-position and the ester group at the 2-position play crucial roles in its reactivity and binding affinity. These functional groups enable the compound to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways .
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methylisonicotinate can be compared with other similar compounds such as:
This compound: Similar in structure but with different substituents at the 2-position.
This compound: Differing in the position of the hydroxy group on the pyridine ring.
This compound: Featuring additional functional groups that modify its chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-methylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-5-8(7)11/h4-5,11H,3H2,1-2H3 |
InChI Key |
YOTKSCAOAOTFOP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=NC(=C1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















